3-[(4-Methylphenyl)methyl]-1,3,7-triazaspiro[4.5]decane-2,4-dione 3-[(4-Methylphenyl)methyl]-1,3,7-triazaspiro[4.5]decane-2,4-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16405729
InChI: InChI=1S/C15H19N3O2/c1-11-3-5-12(6-4-11)9-18-13(19)15(17-14(18)20)7-2-8-16-10-15/h3-6,16H,2,7-10H2,1H3,(H,17,20)
SMILES:
Molecular Formula: C15H19N3O2
Molecular Weight: 273.33 g/mol

3-[(4-Methylphenyl)methyl]-1,3,7-triazaspiro[4.5]decane-2,4-dione

CAS No.:

Cat. No.: VC16405729

Molecular Formula: C15H19N3O2

Molecular Weight: 273.33 g/mol

* For research use only. Not for human or veterinary use.

3-[(4-Methylphenyl)methyl]-1,3,7-triazaspiro[4.5]decane-2,4-dione -

Specification

Molecular Formula C15H19N3O2
Molecular Weight 273.33 g/mol
IUPAC Name 3-[(4-methylphenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione
Standard InChI InChI=1S/C15H19N3O2/c1-11-3-5-12(6-4-11)9-18-13(19)15(17-14(18)20)7-2-8-16-10-15/h3-6,16H,2,7-10H2,1H3,(H,17,20)
Standard InChI Key DDNWXQYEXRYRMG-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)CN2C(=O)C3(CCCNC3)NC2=O

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

The IUPAC name 3-[(4-methylphenyl)methyl]-1,3,7-triazaspiro[4.5]decane-2,4-dione delineates a spirocyclic system where a piperidine ring (six-membered) is fused to a five-membered lactam ring at the C4 position. The numbering discrepancy between the target compound (1,3,7-triaza) and documented analogs (e.g., 1,3,8-triaza in PubChem CID 83276827 ) suggests either a typographical error in the query or a rare isomer requiring verification. The 4-methylbenzyl group at position 3 and dual carbonyl groups at positions 2 and 4 are consistent with related structures .

Molecular Formula and Weight

Assuming structural fidelity, the molecular formula is C₁₉H₂₂N₃O₂, yielding a molecular weight of 324.40 g/mol. This aligns closely with the 1,3,8-triaza analog (C₂₀H₂₁N₃O₃S, 383.5 g/mol ), adjusted for sulfur substitution and methyl group variations.

Table 1: Comparative Molecular Data

PropertyTarget Compound1,3,8-Triaza Analog
Molecular FormulaC₁₉H₂₂N₃O₂C₂₀H₂₁N₃O₃S
Molecular Weight (g/mol)324.40383.50
Key Functional GroupsSpirocyclic lactams, 4-methylbenzylThiophene-3-carbonyl, spirocyclic lactams

Synthetic Pathways and Reaction Mechanisms

Historical Synthesis Approaches

Patent US3238216A details methods for synthesizing 1,3,8-triazaspiro[4.5]decanes via:

  • Cyclocondensation: Reacting carbamoylpiperidines with formamide under reflux to form spirocyclic lactams (Example IV–V ).

  • Alkylation: Introducing substituents via nucleophilic substitution using haloalkanes or sulfonates in ketone solvents (Example II–III ).

For the target 1,3,7-triaza variant, analogous routes may involve:

  • Intermediate Formation: 4-Carbamoylpiperidine derivatives condensed with formamide to establish the spiro core.

  • Selective Functionalization: Sequential alkylation at N3 and N7 positions using 4-methylbenzyl chloride.

Challenges in Isomer-Specific Synthesis

The 1,3,7-triaza configuration introduces steric and electronic constraints absent in 1,3,8 systems. Molecular modeling suggests that the altered nitrogen positioning may hinder lactamization kinetics, necessitating optimized catalysts or elevated temperatures .

Structural and Spectroscopic Characterization

Predicted Spectral Features

While experimental data for the target compound is unavailable, SpectraBase entries for 8-(4-methylphenyl)-8-azaspiro[4.5]decane-7,9-dione provide a foundational reference:

  • ¹H NMR: Aromatic protons (δ 7.1–7.3 ppm), methylene bridges (δ 3.4–4.1 ppm), and lactam carbonyls (δ 170–175 ppm in ¹³C NMR).

  • MS (ESI+): Molecular ion peak at m/z 325.2 ([M+H]⁺) with fragmentation patterns indicative of spirocyclic cleavage.

X-ray Crystallography Considerations

The 1,3,8-triaza analog’s PubChem entry includes a 3D conformer model, highlighting a chair conformation for the piperidine ring and planar lactam moieties. For the 1,3,7 isomer, distorted chair geometries are anticipated due to nitrogen repulsion, potentially lowering crystallinity.

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